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Compound of Interest

Compound Name: (4-(Aminomethyl)phenyl)methanol

Cat. No.: B020502 Get Quote

For researchers, scientists, and drug development professionals, the quest for novel

therapeutic agents is a continuous journey of synthesis, validation, and optimization. Within this

landscape, the (4-(Aminomethyl)phenyl)methanol) scaffold has emerged as a versatile

building block for the development of a diverse range of biologically active compounds. This

guide provides a comparative analysis of (4-(Aminomethyl)phenyl)methanol) derivatives,

offering insights into their therapeutic potential, supported by experimental data, detailed

methodologies, and visual representations of their mechanisms of action.

The inherent structural features of (4-(Aminomethyl)phenyl)methanol), possessing both a

reactive aminomethyl group and a hydroxymethyl functionality on a phenyl ring, allow for

extensive chemical modifications. This adaptability has been exploited to generate derivatives

with a wide spectrum of pharmacological activities, including kinase inhibition and antimalarial

effects. This guide will delve into these two prominent areas, presenting a comparative analysis

of representative derivatives to aid in the rational design of future drug candidates.

Comparative Analysis of Biological Activity
To facilitate a clear comparison of the performance of (4-(Aminomethyl)phenyl)methanol)
derivatives and their close analogs, the following tables summarize key quantitative data from

preclinical studies.
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Derivatives of the closely related N-(4-(aminomethyl)phenyl) scaffold have demonstrated potent

and selective inhibition of Janus kinases (JAKs), a family of enzymes crucial for cytokine

signaling. Dysregulation of the JAK-STAT pathway is implicated in various inflammatory

diseases and cancers.

Compound
ID

Target
Kinase

IC50 (nM)[1]
[2]

Selectivity
vs. JAK1

Selectivity
vs. JAK3

Selectivity
vs. TYK2

A8 JAK2 5 38.6-fold 54.6-fold 41.2-fold

13ac (Lead) JAK2 - - - -

Ruxolitinib JAK1/JAK2 - - - -

IC50 values represent the concentration of the compound required to inhibit 50% of the target

enzyme's activity. A lower IC50 value indicates higher potency.

Antimalarial Activity
The 4-aminoquinoline core, a key pharmacophore in many antimalarial drugs, shares structural

similarities with derivatives of (4-(Aminomethyl)phenyl)methanol). The following table

presents the in vitro activity of 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene

derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of

Plasmodium falciparum.

Compound ID R Group
IC50 (µM) - 3D7
Strain[3]

IC50 (µM) - W2
Strain[3]

1m - 0.07 0.18

1n - - -

1q - - 5.96

1r - - 6.44

Chloroquine - 0.11 0.40
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IC50 values represent the concentration of the compound required to inhibit 50% of parasite

growth.

Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of drug

candidates. Below are methodologies for key assays cited in this guide.

In Vitro Kinase Inhibition Assay
This assay determines the potency of a compound in inhibiting a specific kinase.

Materials:

Recombinant human JAK kinases (JAK1, JAK2, JAK3, TYK2)

ATP

Substrate peptide (e.g., Ulight-JAK-1tide)

Test compounds

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20)

384-well plates

Plate reader capable of measuring fluorescence or luminescence

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

Add a small volume of the diluted compounds to the wells of a 384-well plate.

Add the kinase and substrate peptide solution to the wells.

Initiate the kinase reaction by adding ATP.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and measure the signal (e.g., fluorescence or luminescence) using a plate

reader.

The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic

equation.

In Vitro Antimalarial Assay (Parasite Lactate
Dehydrogenase - pLDH)
This assay measures the viability of P. falciparum parasites after exposure to a test compound

by quantifying the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH).[4][5]

[6][7]

Materials:

Chloroquine-sensitive (e.g., 3D7) and resistant (e.g., W2) strains of P. falciparum

Human red blood cells

Complete parasite culture medium

Test compounds

Malstat reagent (containing 3-acetylpyridine adenine dinucleotide and lactate)

NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)

96-well plates

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Microplate reader

Procedure:

Synchronize parasite cultures to the ring stage.
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Prepare serial dilutions of the test compounds in a 96-well plate.

Add infected red blood cells to each well.

Incubate the plates for 72 hours under standard parasite culture conditions.

After incubation, lyse the red blood cells by freeze-thaw cycles.

Add Malstat reagent and NBT/PES solution to each well.

Incubate in the dark at room temperature for 1-2 hours.

Measure the absorbance at 650 nm using a microplate reader.

The IC50 value is calculated from the dose-response curve.

Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways through which these derivatives exert their effects is

crucial for rational drug design and identifying potential off-target effects.

JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key

role in immunity, cell proliferation, and differentiation.[8] The diagram below illustrates the

canonical JAK-STAT signaling pathway and the point of inhibition by selective JAK2 inhibitors.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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